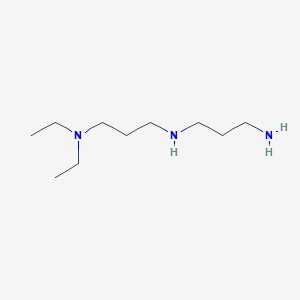
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in various industrial and scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the reaction of diethylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is typically purified using distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are typically primary or secondary amines.
Substitution: The major products depend on the electrophile used but can include substituted amines or amides.
Scientific Research Applications
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. In biochemical assays, it can act as a nucleophile, participating in reactions that modify proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N~3~-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar diamine with a longer alkyl chain, used as a biocide and surfactant.
N~3~-(3-Aminopropyl)morpholine: A diamine with a morpholine ring, used in organic synthesis and as a corrosion inhibitor.
N~3~-(3-Aminopropyl)pyrrolidine: A diamine with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of amine groups and alkyl chains, which confer distinct chemical reactivity and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
CAS No. |
103502-67-6 |
|---|---|
Molecular Formula |
C10H25N3 |
Molecular Weight |
187.33 g/mol |
IUPAC Name |
N'-[3-(diethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-3-13(4-2)10-6-9-12-8-5-7-11/h12H,3-11H2,1-2H3 |
InChI Key |
BZRFTDQKNOXCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















